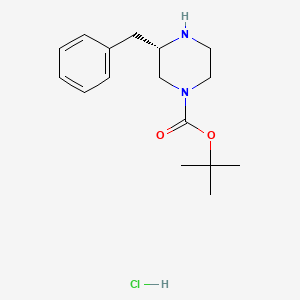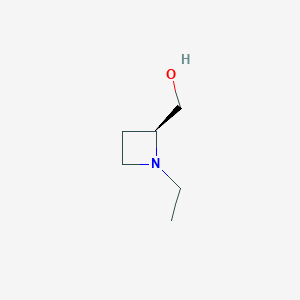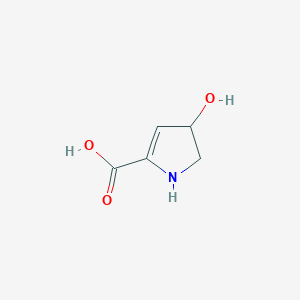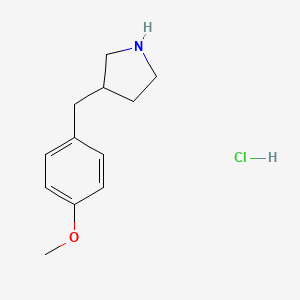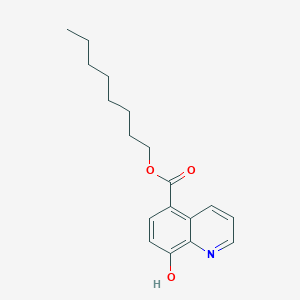
5-Quinolinecarboxylic acid, 8-hydroxy-, octyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE is a derivative of 8-hydroxyquinoline, a compound known for its broad-ranging pharmacological potential. This compound is characterized by the presence of an octyl group attached to the 8-hydroxyquinoline-5-carboxylate moiety, enhancing its membrane permeability and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE typically involves the alkylation of 8-hydroxyquinoline-5-carboxylic acid. The process begins with the chloromethylation of 8-hydroxyquinoline to produce 5-chloromethyl-8-hydroxyquinoline. This intermediate is then reacted with octanol in the presence of a base, such as sodium hydroxide, to yield OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylate group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Various substituted quinoline derivatives.
科学研究应用
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: Acts as a chelating agent for metal ions, useful in studying metalloproteins and metalloenzymes.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
作用机制
The mechanism of action of OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE involves its ability to chelate metal ions, disrupting metal-dependent biological processes. It targets enzymes that require metal cofactors, inhibiting their activity and leading to various biological effects. For example, it can inhibit 2-oxoglutarate-dependent oxygenases, affecting epigenetic regulation and cellular metabolism .
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad biological activity.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
5,7-Dibromo-8-hydroxyquinoline: Exhibits potent anticancer activity
Uniqueness
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE stands out due to its improved membrane permeability, making it more effective in biological systems. Its ability to chelate metal ions and disrupt metal-dependent processes adds to its versatility and potential in various applications .
属性
分子式 |
C18H23NO3 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
octyl 8-hydroxyquinoline-5-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-2-3-4-5-6-7-13-22-18(21)15-10-11-16(20)17-14(15)9-8-12-19-17/h8-12,20H,2-7,13H2,1H3 |
InChI 键 |
YKHNNZLMYRHIDM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)C1=C2C=CC=NC2=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


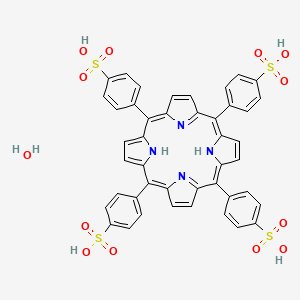
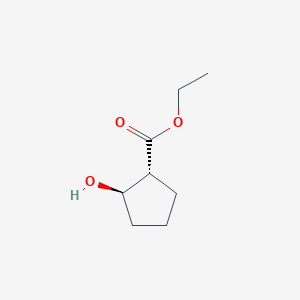
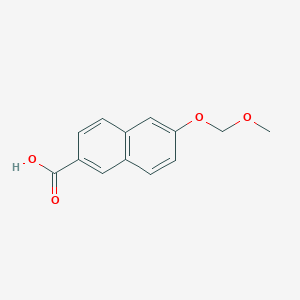
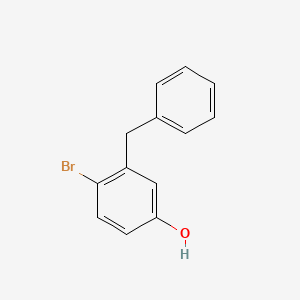
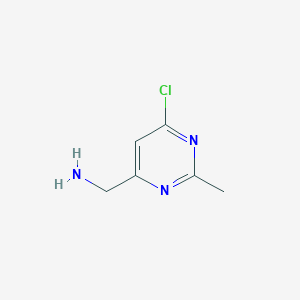
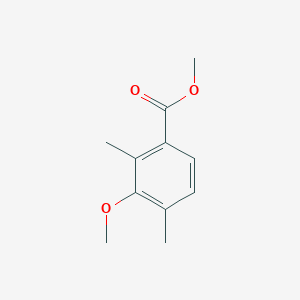
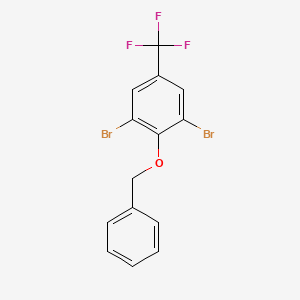
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
